molecular formula C13H19ClN2O2 B11945250 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate CAS No. 107410-36-6

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B11945250
CAS No.: 107410-36-6
M. Wt: 270.75 g/mol
InChI Key: IGIPWMWSHSBHGY-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.762 g/mol . It is known for its unique structure, which includes a diethylamino group and a chlorophenyl carbamate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a diethylamino group and a chlorophenyl carbamate moiety makes it particularly valuable in various research applications .

Properties

CAS No.

107410-36-6

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)9-10-18-13(17)15-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

IGIPWMWSHSBHGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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